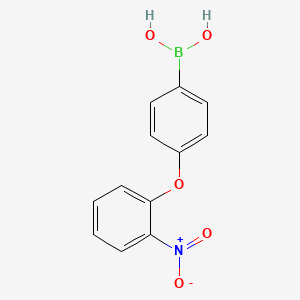

![molecular formula C9H10N4O2S B1386822 N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide CAS No. 1188362-92-6](/img/structure/B1386822.png)

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide

Overview

Description

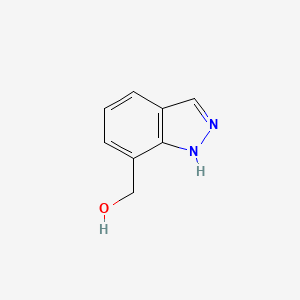

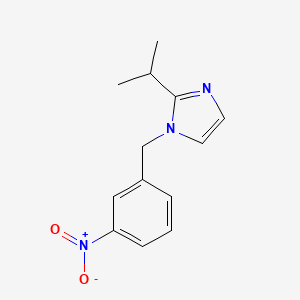

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is a chemical compound with diverse applications in scientific research1. It exhibits perplexing qualities due to its complex molecular structure, enabling it to be used in various studies ranging from drug development to catalysis1.

Synthesis Analysis

Unfortunately, the specific synthesis process for N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is not available in the search results. However, it’s worth noting that the synthesis of such compounds often involves complex organic chemistry reactions.Molecular Structure Analysis

The molecular structure of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide is complex, contributing to its unique properties and applications in scientific research1. However, the specific details about its molecular structure are not provided in the search results.

Chemical Reactions Analysis

The specific chemical reactions involving N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not available in the search results. This compound’s reactivity would likely depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide contribute to its diverse applications in scientific research1. However, the specific physical and chemical properties are not provided in the search results.Scientific Research Applications

-

Cancer Drug Development

- Field : Oncology

- Application : The compound is used in the development of cancer drugs, specifically as a dual inhibitor for Bcr-Abl and histone deacetylase (HDAC) .

- Method : The compound is synthesized and tested for inhibitory activity against Bcr-Abl and HDAC1 .

- Results : The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 .

-

Antimycobacterial Agents

- Field : Pharmaceutical Chemistry

- Application : Derivatives of the compound are synthesized and screened as antimycobacterial agents against M. tuberculosis H37Rv strain .

- Method : Compounds were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .

- Results : All the title compounds exhibited antimycobacterial activity, but were less active than standard drugs .

-

Amine-functionalized Metal–Organic Frameworks

- Field : Materials Science

- Application : Amine-functionalized metal–organic frameworks (MOFs) have been used for CO2 capture .

- Method : These MOFs are synthesized and then tested for their CO2 sorption capacity .

- Results : Amine-functionalized MOFs have shown extremely high CO2 sorption capacity at low pressures .

-

1,2-Amino Oxygenation of Alkenes

- Field : Organic Chemistry

- Application : 1,2-Amino oxygenation of alkenes has emerged as a straightforward synthetic method to produce β-amino alcohols .

- Method : This method involves an electro-oxidative inter-molecular 1,2-amino oxygenation of alkenes with hydrogen evolution .

- Results : This method provides a cheap, scalable, and efficient route to a set of valuable β-amino alcohol derivatives .

Safety And Hazards

The safety and hazards associated with N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing this compound.

Future Directions

The future directions for research and applications involving N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide are not specified in the search results. Given its diverse applications in scientific research1, it is likely that this compound will continue to be a subject of interest in various fields.

Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a subject matter expert.

properties

IUPAC Name |

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2S/c10-7(14)6(8(11)16)13-9(15)5-1-3-12-4-2-5/h1-4,6H,(H2,10,14)(H2,11,16)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCGGNTBIIBRGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NC(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Amino-1-(aminocarbonothioyl)-2-oxoethyl]isonicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)

![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)

![1-(2-amino-3-(benzo[d]thiazol-2-yl)-4,7-dihydrothieno[2,3-c]pyridin-6(5H)-yl)ethan-1-one](/img/structure/B1386751.png)